molecular formula C20H25N3O6S B2794208 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 325988-33-8

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No. B2794208
M. Wt: 435.5
InChI Key: AXDMFAAZKMPSAE-UHFFFAOYSA-N
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Description

The compound “4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide” appears to contain several functional groups. These include a benzamide group, a sulfamoyl group, a methoxy group, and a nitro group. Each of these groups can confer different properties to the molecule, affecting its reactivity, polarity, and interactions with other substances.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves the reaction of an amine with an appropriate acid or acid derivative to form the amide bond. The sulfamoyl group could potentially be introduced through a sulfonation reaction.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and sulfamoyl groups are likely to contribute to the compound’s overall polarity and could influence its solubility and reactivity.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the nitro group is often involved in redox reactions, and the amide bond could potentially be hydrolyzed under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents.


Safety And Hazards

Without specific information, it’s hard to provide detailed safety and hazard information. However, compounds containing nitro groups can sometimes be explosive, and care should be taken when handling them.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it is intended to be used as a drug.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, more specific information or studies on this particular compound would be needed.


properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-6-15(7-10-17)20(24)21-18-11-8-16(29-3)14-19(18)23(25)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDMFAAZKMPSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide

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